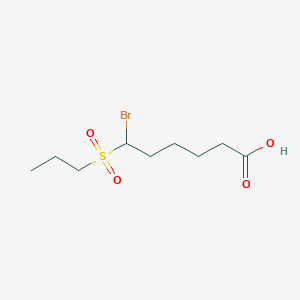
6-Bromo-6-(propane-1-sulfonyl)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-6-(propane-1-sulfonyl)hexanoic acid is an organobromine compound with the molecular formula C9H17BrO4S. This compound is characterized by the presence of a bromine atom and a propane-1-sulfonyl group attached to a hexanoic acid backbone. It is used in various chemical reactions and has applications in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-6-(propane-1-sulfonyl)hexanoic acid typically involves the bromination of hexanoic acid followed by the introduction of the propane-1-sulfonyl group. One common method involves the reaction of hexanoic acid with bromine in the presence of a suitable catalyst to form 6-bromohexanoic acid. This intermediate is then reacted with propane-1-sulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-6-(propane-1-sulfonyl)hexanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Condensation Reactions: It can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted hexanoic acids, while oxidation and reduction reactions can modify the functional groups present in the molecule.
Aplicaciones Científicas De Investigación
6-Bromo-6-(propane-1-sulfonyl)hexanoic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development and as a building block for pharmaceuticals.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Bromo-6-(propane-1-sulfonyl)hexanoic acid involves its interaction with specific molecular targets. The bromine atom and the sulfonyl group can participate in various chemical interactions, such as forming covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can lead to the inhibition of enzyme activity or modification of protein function, which is useful in biological and medicinal research.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromohexanoic Acid: Similar in structure but lacks the propane-1-sulfonyl group.
6-Bromocaproic Acid: Another name for 6-bromohexanoic acid.
6-Bromo-n-caproic Acid: Yet another synonym for 6-bromohexanoic acid.
Uniqueness
6-Bromo-6-(propane-1-sulfonyl)hexanoic acid is unique due to the presence of both a bromine atom and a propane-1-sulfonyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs, making it a valuable compound in synthetic and medicinal chemistry.
Propiedades
Número CAS |
85058-05-5 |
|---|---|
Fórmula molecular |
C9H17BrO4S |
Peso molecular |
301.20 g/mol |
Nombre IUPAC |
6-bromo-6-propylsulfonylhexanoic acid |
InChI |
InChI=1S/C9H17BrO4S/c1-2-7-15(13,14)8(10)5-3-4-6-9(11)12/h8H,2-7H2,1H3,(H,11,12) |
Clave InChI |
GXSTVJVWPBOZEQ-UHFFFAOYSA-N |
SMILES canónico |
CCCS(=O)(=O)C(CCCCC(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


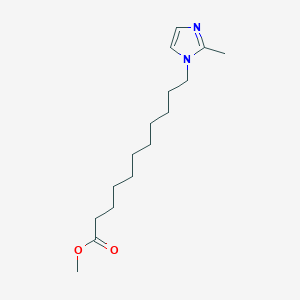
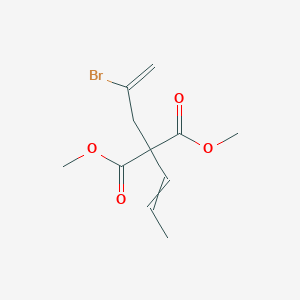
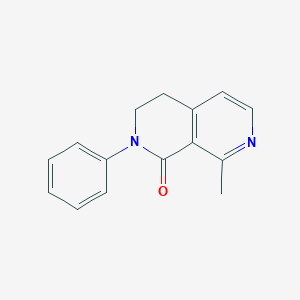
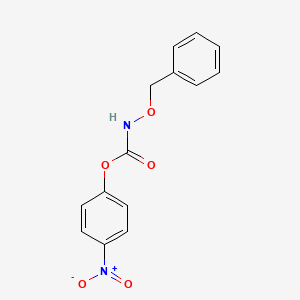
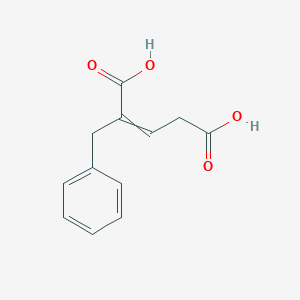
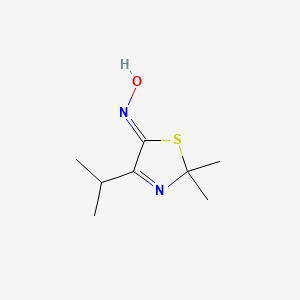
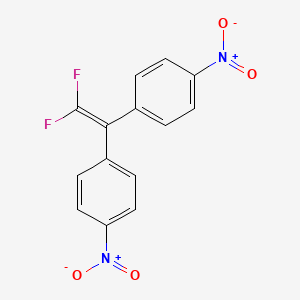
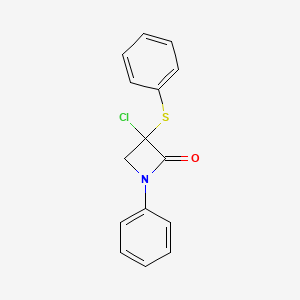

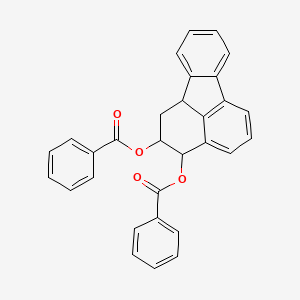
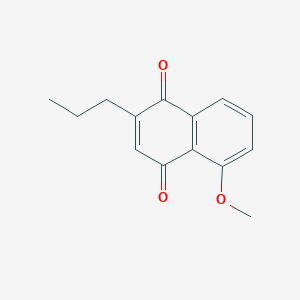
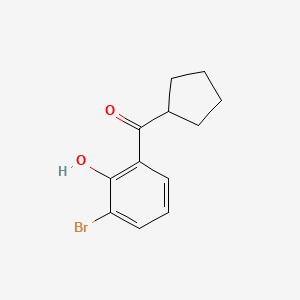
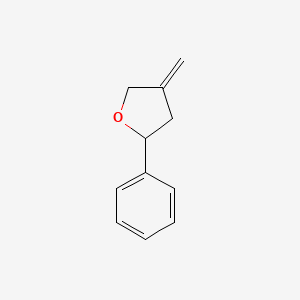
![6-Oxo-3-(2-{4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14419851.png)
